1,3-Dimethoxy-5-pentylbenzene
Overview
Description
1,3-Dimethoxy-5-pentylbenzene: is an organic compound with the molecular formula C13H20O2 . It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a pentyl group is attached to the fifth carbon atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-pentylbenzene can be synthesized through a Grignard reaction. Initially, 1-bromo-3,5-dimethoxybenzene is reacted with magnesium to form a Grignard reagent. This reagent then undergoes a transition metal cross-coupling reaction with a primary alkyl halide, utilizing copper and lithium salts as pre-catalysts .
Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 1-bromo-3,5-dimethoxybenzene with decylboronic acid in the presence of a palladium catalyst and potassium phosphate. The reaction mixture is heated to reflux for 48 hours, followed by extraction and purification steps to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Dimethoxy-5-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of methoxy and alkyl substituents on biological activity.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-pentylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: Lacks the pentyl group, making it less hydrophobic.
1,3-Dimethoxy-5-methylbenzene: Contains a methyl group instead of a pentyl group, affecting its physical and chemical properties.
1,3-Dimethoxy-5-ethylbenzene: Contains an ethyl group, making it less bulky compared to the pentyl derivative
Uniqueness: 1,3-Dimethoxy-5-pentylbenzene is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These properties influence its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
1,3-dimethoxy-5-pentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSEUBXQFHRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335377 | |
Record name | 1,3-dimethoxy-5-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-40-5 | |
Record name | 1,3-dimethoxy-5-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Dimethoxy-5-pentylbenzene in the synthesis of cannabifuran?
A1: this compound serves as a crucial starting material in the synthesis of cannabifuran []. The research highlights a novel synthetic route where this compound reacts with 2,3-dimethoxy-p-toluic acid, ultimately leading to the formation of cannabifuran through a series of reactions, including a key aryl–aryl bond formation and a final furan ring closure.
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